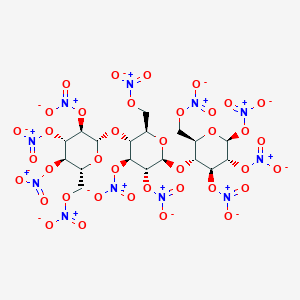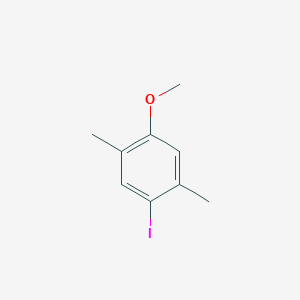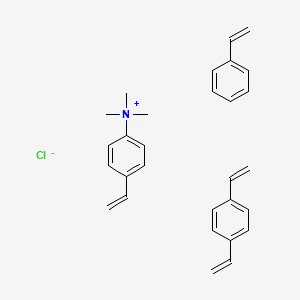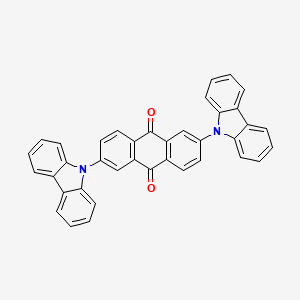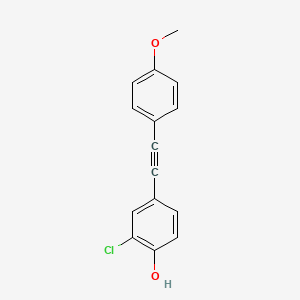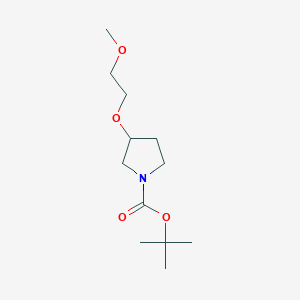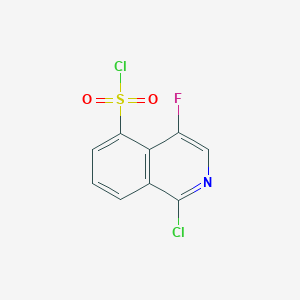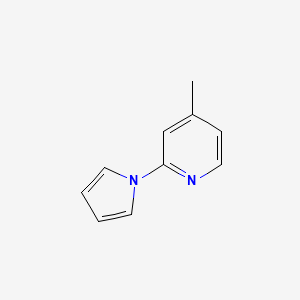
4-Methyl-2-(1H-pyrrol-1-yl)pyridine
Übersicht
Beschreibung
“4-Methyl-2-(1H-pyrrol-1-yl)pyridine” is a pyrrole-based heterocyclic organic compound . It’s part of a class of compounds that are particularly useful in organic synthesis . This compound is a part of the pyrrole family, which is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides were prepared via the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide and substituted phenyl acetic acids .Molecular Structure Analysis
The molecular structure of “4-Methyl-2-(1H-pyrrol-1-yl)pyridine” consists of a pyrrole ring attached to a pyridine ring with a methyl group attached to the pyridine ring .Wissenschaftliche Forschungsanwendungen
Therapeutic Potential
Pyrrole and pyrrolidine analogs, which include “4-Methyl-2-(1-pyrrolyl)pyridine”, have been studied for their diverse biological and medicinal importance . They are found in biomolecules such as chlorophyll, hemoglobin, myoglobin, and cytochrome, which play vital roles in photosynthesis, oxygen carrying, storage, and redox cycling reactions .
Anticancer Applications
Pyridine-containing compounds, including “4-Methyl-2-(1-pyrrolyl)pyridine”, have shown potential as anticancer agents . They have been synthesized for targeting the tubulin-microtubule system, which is crucial in cell division .
Anti-inflammatory Applications
Pyrrole and pyrrolidine analogs have been used in the development of anti-inflammatory drugs . This is due to their ability to inhibit certain enzymes and pathways involved in the inflammatory response .
Antiviral Applications
These compounds have shown potential in inhibiting the replication of certain viruses . For instance, specific analogs have been found to inhibit human norovirus RNA-dependent RNA polymerase .
Antidiabetic Applications
Pyridine-containing compounds have been studied for their potential in treating diabetes . They have shown efficacy in reducing blood glucose levels, which is beneficial in the prevention and treatment of disorders such as hyperglycemia, type 1 diabetes, and diabetes as a consequence of obesity .
Cardiovascular Applications
Due to their ability to reduce blood glucose levels, these compounds may also find application in the treatment of cardiovascular diseases . High blood glucose levels are a risk factor for various cardiovascular diseases, including hypertension .
Zukünftige Richtungen
The future directions for “4-Methyl-2-(1H-pyrrol-1-yl)pyridine” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. Given their broad range of chemical and biological properties, these compounds could be valuable in the development of new drugs .
Wirkmechanismus
Target of Action
It’s known that pyrrole and pyrrolidine analogs, which include 4-methyl-2-(1-pyrrolyl)pyridine, have diverse biological and medicinal importance . They are found in biomolecules such as chlorophyll, hemoglobin, myoglobin, and cytochrome, which play vital roles in photosynthesis, oxygen carrying, storage, and redox cycling reactions .
Mode of Action
Pyrrole and pyrrolidine analogs are known to inhibit reverse transcriptase in the case of human immune deficiency virus type 1 (hiv-1) and cellular dna polymerases protein kinases .
Biochemical Pathways
Pyrrole and pyrrolidine analogs are known to have diverse therapeutic applications, including as fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . This suggests that these compounds may interact with a variety of biochemical pathways.
Result of Action
Pyrrole and pyrrolidine analogs are known to have diverse therapeutic applications, suggesting that they may have a range of molecular and cellular effects .
Eigenschaften
IUPAC Name |
4-methyl-2-pyrrol-1-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-9-4-5-11-10(8-9)12-6-2-3-7-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQKSFDFSHYLNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611453 | |
| Record name | 4-Methyl-2-(1H-pyrrol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(1-pyrrolyl)pyridine | |
CAS RN |
90996-18-2 | |
| Record name | 4-Methyl-2-(1H-pyrrol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



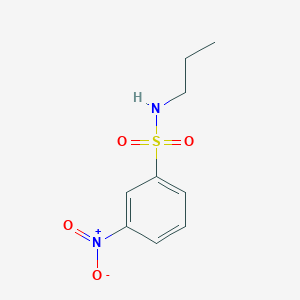
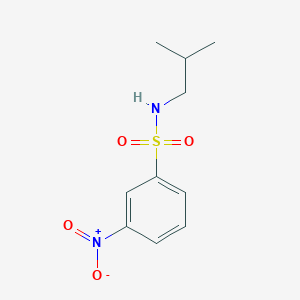

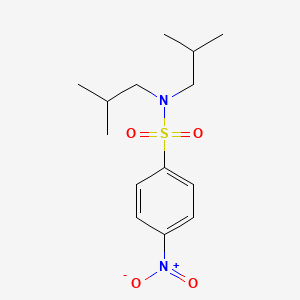
![8-methylpyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B3344770.png)

